![molecular formula C24H16N6S4 B2519195 3-({[4-({7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)phenyl]methyl}sulfanyl)-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene CAS No. 315677-03-3](/img/structure/B2519195.png)

3-({[4-({7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)phenyl]methyl}sulfanyl)-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

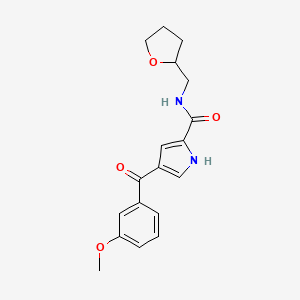

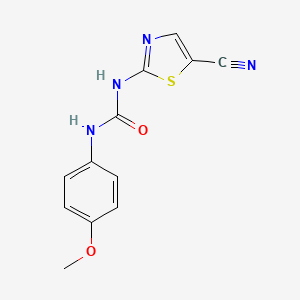

3-({[4-({7-thia-2,4,5-triazatricyclo[6.4.0.0{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)phenyl]methyl}sulfanyl)-7-thia-2,4,5-triazatricyclo[6.4.0.0{2,6}]dodeca-1(8),3,5,9,11-pentaene is a complex organic compound featuring multiple sulfur and nitrogen atoms within its structure. This compound is notable for its unique tricyclic framework, which includes both thia and triazatricyclic systems. The presence of these heteroatoms and the intricate structure make it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of this compound are PARP-1 and EGFR . These are key proteins involved in DNA repair and cell proliferation, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 (IC 50 = 1.37 nM) and EGFR (IC 50 = 64.65 nM) . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. The inhibition of PARP-1 disrupts DNA repair pathways, making cancer cells more vulnerable to DNA-damage . On the other hand, the inhibition of EGFR disrupts cell proliferation pathways, which can slow down or stop the growth of cancer cells .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability .

Result of Action

The compound’s action results in significant molecular and cellular effects. It induces apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . Its treatment upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulates the Bcl2 level . These changes can lead to the death of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-({7-thia-2,4,5-triazatricyclo[6.4.0.0{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)phenyl]methyl}sulfanyl)-7-thia-2,4,5-triazatricyclo[6.4.0.0{2,6}]dodeca-1(8),3,5,9,11-pentaene typically involves multi-step organic reactionsThe final steps involve the coupling of the tricyclic systems via sulfanyl linkages under controlled conditions, often requiring catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-({[4-({7-thia-2,4,5-triazatricyclo[6.4.0.0{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)phenyl]methyl}sulfanyl)-7-thia-2,4,5-triazatricyclo[6.4.0.0{2,6}]dodeca-1(8),3,5,9,11-pentaene undergoes various types of chemical reactions, including:

Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to break the sulfanyl linkages, leading to simpler tricyclic derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the triazatricyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields sulfoxides or sulfones, while reduction can lead to simpler tricyclic compounds. Substitution reactions can introduce various functional groups into the aromatic rings or the triazatricyclic core .

Scientific Research Applications

3-({[4-({7-thia-2,4,5-triazatricyclo[6.4.0.0{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)phenyl]methyl}sulfanyl)-7-thia-2,4,5-triazatricyclo[6.4.0.0{2,6}]dodeca-1(8),3,5,9,11-pentaene has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of advanced materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Bis(2-ethylhexyl) terephthalate: A plasticizer with a simpler structure but similar sulfur-containing functional groups.

Cetylpyridinium chloride: An antimicrobial agent with structural similarities in its aromatic and sulfur-containing components.

Uniqueness

3-({[4-({7-thia-2,4,5-triazatricyclo[6.4.0.0{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)phenyl]methyl}sulfanyl)-7-thia-2,4,5-triazatricyclo[6.4.0.0{2,6}]dodeca-1(8),3,5,9,11-pentaene is unique due to its complex tricyclic structure and the presence of multiple sulfur and nitrogen atoms. This complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name |

1-[[4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N6S4/c1-3-7-19-17(5-1)29-21(25-27-23(29)33-19)31-13-15-9-11-16(12-10-15)14-32-22-26-28-24-30(22)18-6-2-4-8-20(18)34-24/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQHLEBMMVTSBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)CSC5=NN=C6N5C7=CC=CC=C7S6)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N6S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile](/img/structure/B2519112.png)

![N-(3-chloro-4-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2519114.png)

![1-[(2-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2519118.png)

![5-(4-acetylpiperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519120.png)

![1-isopropyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2519124.png)

![N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2519127.png)